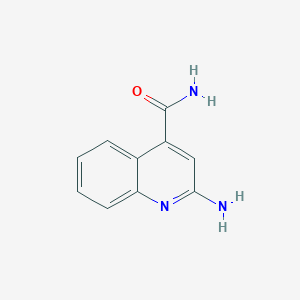

2-Aminoquinoline-4-carboxamide

Vue d'ensemble

Description

2-Aminoquinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of an amino group at the second position and a carboxamide group at the fourth position of the quinoline ring.

Mécanisme D'action

Target of Action

2-Aminoquinoline-4-carboxamide is a derivative of quinoline, a class of compounds known for their diverse biological activities Quinoline derivatives have shown promising anticancer activity on different cancer cell lines such as mcf-7, a549, k562 and others . They also demonstrated activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) that promote apoptosis, repair DNA damage, and induce cell cycle arrest .

Mode of Action

It is known that 4-aminoquinolines, a related class of compounds, can inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

Quinoline derivatives have been reported to affect various biochemical processes, particularly those related to cell growth and control . They have shown to induce apoptosis, a process mediated through proteolytic enzymes known as caspases, which induce cell death .

Pharmacokinetics

It is known that the adme profile of a drug molecule can have a major impact on its bioavailability .

Result of Action

Quinoline derivatives have been reported to have substantial biological activities . For instance, they have shown promising anticancer activity on different cancer cell lines .

Action Environment

It is known that environmental factors can significantly influence the action of drug molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoquinoline-4-carboxamide can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzamide with an appropriate aldehyde under acidic conditions. Another method includes the reaction of 2-aminobenzonitrile with formamide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Aminoquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitroquinoline derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Alkylated or acylated quinoline derivatives.

Applications De Recherche Scientifique

2-Aminoquinoline-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It has potential as an antimalarial, anticancer, and antimicrobial agent.

Industry: It is utilized in the development of dyes, pigments, and agrochemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminoquinoline: Known for its antimalarial properties.

2-Phenylquinoline-4-carboxamide: Exhibits anticancer activity.

Chloroquine: A well-known antimalarial drug.

Uniqueness

2-Aminoquinoline-4-carboxamide stands out due to its unique combination of functional groups, which allows for diverse chemical modifications and a broad spectrum of biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Activité Biologique

2-Aminoquinoline-4-carboxamide is a notable member of the quinoline family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly malaria and cancer. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₈N₂O

- Molecular Weight : 160.17 g/mol

- CAS Number : 16335-07-2

The compound features a quinoline ring system substituted with an amino group at the 2-position and a carboxamide group at the 4-position, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antimalarial Activity : The compound inhibits translation elongation factor 2 (PfEF2) in Plasmodium falciparum, disrupting protein synthesis essential for parasite survival . This mechanism is crucial for developing new antimalarial therapies that circumvent existing drug resistance.

- Anticancer Potential : Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines, including colon, pancreatic, and breast cancers . The mechanism involves inhibiting key enzymes such as PDK1, which is vital for cancer cell proliferation.

Antimalarial Activity

A series of quinoline-4-carboxamides, including this compound, were screened for their antiplasmodial activity. In vitro studies revealed moderate potency against P. falciparum, with an EC₅₀ value around 120 nM. Optimizations led to compounds demonstrating excellent efficacy in mouse models, achieving effective doses below 1 mg/kg .

Anticancer Activity

In vitro assays demonstrated that this compound derivatives significantly suppressed the growth of cancer cells. For instance, compound 7a showed effective induction of apoptosis in colon cancer cells through concentration-dependent mechanisms . The ability to inhibit PDK1 further supports its potential as an anticancer agent.

Structure-Activity Relationships (SAR)

The biological activities of quinoline derivatives are influenced by their structural components. Key findings from SAR studies include:

| Compound | Substituent | Activity | Notes |

|---|---|---|---|

| 1 | - | Moderate antimalarial | EC₅₀ = 120 nM |

| 7a | PDK1 inhibitor | High anticancer potential | Induces apoptosis |

| 41 | Fluorinated derivative | Lower oral bioavailability | Shorter half-life compared to others |

These findings indicate that modifications on the quinoline ring can enhance or diminish biological activity, guiding future drug design efforts.

Case Studies

- Antimalarial Screening : A study identified several quinoline-4-carboxamides through phenotypic screening against P. falciparum. The best candidates exhibited low nanomolar potency and favorable pharmacokinetic profiles, leading to preclinical development stages .

- Cancer Research : In another investigation, a series of quinoline derivatives were evaluated for their anticancer properties using MTT assays and apoptosis assays. Results indicated that certain derivatives effectively inhibited cancer cell proliferation while displaying low toxicity towards normal cells .

Propriétés

IUPAC Name |

2-aminoquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRWCMUREKFWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282465 | |

| Record name | 2-aminoquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16335-07-2 | |

| Record name | NSC26049 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminoquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.